molecular formula C13H15NO4 B14572367 2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid CAS No. 61418-24-4

2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid

Cat. No.: B14572367
CAS No.: 61418-24-4
M. Wt: 249.26 g/mol
InChI Key: PNHWKTFCINKOCC-UHFFFAOYSA-N
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Description

2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid is a chemical compound with the molecular formula C13H15NO5 It is known for its unique structure, which includes a morpholine ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid typically involves the reaction of benzoic acid derivatives with morpholine under specific conditions. One common method includes the use of 2-bromoethyl benzoate, which reacts with morpholine to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid is unique due to its specific combination of a morpholine ring and a benzoic acid moiety with an oxoethyl group. This unique structure contributes to its distinct chemical and biological properties .

Properties

CAS No.

61418-24-4

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)benzoic acid

InChI

InChI=1S/C13H15NO4/c15-12(14-5-7-18-8-6-14)9-10-3-1-2-4-11(10)13(16)17/h1-4H,5-9H2,(H,16,17)

InChI Key

PNHWKTFCINKOCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC2=CC=CC=C2C(=O)O

Origin of Product

United States

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